TAS-108, also known as SR16234, is a synthetic steroid hormone primarily developed for the treatment of breast cancer, particularly in patients who have developed resistance to traditional therapies such as tamoxifen. It exhibits antiestrogenic properties and selectively binds to estrogen receptors, notably estrogen receptor alpha (ERα), while demonstrating tissue-selective agonist activity in certain systems, including bone and cardiovascular tissues. This unique profile allows TAS-108 to function as an antiestrogen in breast and uterine tissues while acting like estrogen in others, making it a promising candidate for targeted cancer therapies .
TAS-108 is classified as a synthetic steroidal antiestrogen. It is derived from complex organic chemistry techniques aimed at constructing its steroidal framework. The compound is predominantly metabolized by cytochrome P450 enzyme CYP3A4 in the human liver, which plays a crucial role in its pharmacokinetics. Following oral administration, TAS-108 and its metabolite, deethylated-TAS-108, achieve higher concentrations in tumor tissues compared to serum, indicating significant tissue selectivity .
The synthesis of TAS-108 involves intricate organic chemistry methods that allow for the construction of its steroidal structure. While specific synthetic routes are not extensively detailed in the literature, typical methods would include:
The synthesis process aims to ensure high yield and purity of TAS-108, which is critical for its subsequent biological evaluation .
TAS-108 has a complex molecular structure characterized by its steroidal framework. The compound's chemical formula is CHO and it has a molecular weight of 359.46 g/mol. The structural features include:
TAS-108 undergoes several metabolic transformations within the body, primarily through oxidation by cytochrome P450 enzymes. Key reactions include:
These reactions are crucial for understanding the pharmacokinetics and efficacy of TAS-108 in clinical settings .
TAS-108 operates through a unique mechanism that differentiates it from other antiestrogens like tamoxifen and fulvestrant. Its mechanism includes:
This dual action makes TAS-108 a potential candidate for personalized medicine approaches in oncology .
TAS-108 exhibits several notable physical and chemical properties:
Understanding these properties is vital for optimizing drug formulation and delivery systems .
TAS-108 is primarily being investigated for its application in treating breast cancer, especially in cases where conventional therapies like tamoxifen have failed. Its ability to selectively target estrogen receptors makes it a promising candidate for:
Additionally, ongoing research continues to explore its potential applications beyond oncology, including effects on bone density and cardiovascular health due to its tissue-selective agonist activity .
The development of novel antiestrogenic agents represents a critical frontier in overcoming the persistent challenge of endocrine resistance in breast oncology. Approximately 70% of diagnosed breast cancers express estrogen receptor alpha (ERα), establishing ER signaling as a fundamental driver of tumor proliferation and survival [1]. Tamoxifen, the pioneering selective estrogen receptor modulator (SERM), revolutionized ER+ breast cancer management by competitively inhibiting estrogen binding. However, intrinsic and acquired resistance develops in 30-40% of patients within 3-5 years of treatment initiation, creating a substantial therapeutic gap [1]. This resistance stems from complex molecular adaptations including upregulated growth factor pathways (EGFR, HER2), alterations in ER co-regulator balance, and activation of alternative survival signaling cascades (e.g., mTOR, Src) that bypass ER blockade [1] [8]. The clinical consequence is disease progression despite continued antiestrogen administration, necessitating agents capable of overcoming these escape mechanisms.
Traditional SERMs like tamoxifen exhibit tissue-specific partial agonism – while functioning as antagonists in breast tissue, they paradoxically activate ER signaling in the endometrium, increasing cancer risk and limiting therapeutic utility [8]. Furthermore, their efficacy diminishes significantly in tumors harboring ER mutations or expressing variant ER isoforms. These limitations underscore the need for antiestrogens with improved receptor specificity, reduced agonist activity, and activity against diverse resistance mechanisms. Novel compounds must also ideally retain beneficial estrogenic effects in non-target tissues (bone, cardiovascular system) to minimize long-term morbidity, a challenge not fully met by first-generation agents [1] [6].
Table 1: Key Mechanisms of Tamoxifen Resistance Driving Novel Antiestrogen Development
Resistance Mechanism | Molecular Alterations | Clinical Consequence |
---|---|---|
Growth Factor Pathway Upregulation | Increased EGFR/HER2 signaling, ER-HER2 crosstalk | Bypass of ER blockade, sustained proliferation |
ER Co-regulator Imbalance | Altered SRC/p160 coactivator to NCoR/SMRT corepressor ratios | Agonist-like activity of tamoxifen-ER complex |
ER Mutations/Variants | ESR1 mutations (Y537S, D538G), ERα/ERβ isoform shifts | Constitutive ER activation, ligand-independent growth |
Alternative Survival Pathway Activation | Hyperactive PI3K/Akt/mTOR, Src kinase signaling | Evasion of antiestrogen-induced growth arrest |
The evolution of steroidal antiestrogens reflects a continuous effort to improve therapeutic precision within endocrine oncology. Diethylstilbestrol, a synthetic estrogen, paradoxically demonstrated efficacy in metastatic breast cancer but with significant toxicity, highlighting the therapeutic potential of modulating estrogenic pathways [2]. The landmark discovery of the estrogen receptor (ER) by Elwood Jensen provided the mechanistic foundation for targeted therapies [2]. Tamoxifen emerged as the first clinically successful SERM, becoming the cornerstone of ER+ breast cancer treatment due to its oral bioavailability and favorable initial toxicity profile [2] [8]. However, recognition of its partial agonist limitations – including endometrial stimulation and eventual therapeutic resistance – spurred the development of structurally distinct agents.
The quest for pure antagonists led to fulvestrant (ICI 182,780), the first commercially available steroidal antiestrogen. Unlike tamoxifen, fulvestrant lacks agonist activity and uniquely induces ER degradation. Its mechanism involves binding to the ER ligand-binding domain (LBD) with high affinity, preventing receptor dimerization, DNA binding, and nucleocytoplasmic shuttling, ultimately accelerating ER proteasomal degradation [8]. Clinically, fulvestrant demonstrated efficacy in tamoxifen-resistant disease, validating the therapeutic value of ER degradation. However, its pharmacokinetic limitations – notably poor oral bioavailability requiring intramuscular injection and erratic absorption – motivated the search for orally bioavailable steroidal alternatives with similarly favorable mechanistic profiles [6] [8].
TAS-108 (SR-16234) emerged from this historical trajectory, discovered through targeted medicinal chemistry efforts aimed at developing an orally active steroidal antiestrogen with tissue selectivity and efficacy against resistant disease. Its development, spearheaded by Masato Tanabe at SRI International and advanced by Taiho Pharmaceutical, aimed to overcome the pharmacological and resistance limitations of both first-generation SERMs and fulvestrant [4] [6].
Table 2: Evolution of Key Antiestrogens in Breast Cancer Therapy
Therapeutic Generation | Representative Agents | Structural Class | Key Limitations |
---|---|---|---|
First-Generation SERMs | Tamoxifen, Toremifene | Triphenylethylene | Partial agonism (endometrium), acquired resistance, metabolic activation required |
Fixed-Ring SERMs | Raloxifene, Arzoxifene | Benzothiophene | Reduced endometrial efficacy but variable antitumor potency in resistant disease |
Pure Steroidal Antagonist (1st Gen) | Fulvestrant | 7α-Sulfinyl Steroid | Poor oral bioavailability, intramuscular administration only, injection site reactions |
Novel Oral Steroidal Agents | TAS-108 | 7α-Modified Steroid | Under investigation; designed for oral efficacy and reduced agonism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7